molecular formula C17H28O6 B038288 Butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid CAS No. 113041-34-2

Butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Cat. No.: B038288
CAS No.: 113041-34-2
M. Wt: 328.4 g/mol
InChI Key: AFWQKFIHPQKBTK-UHFFFAOYSA-N
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Description

Methyl methacrylate butyl methacrylate methacrylic acid polymer is a copolymer composed of methyl methacrylate, butyl methacrylate, and methacrylic acid. This polymer is known for its excellent mechanical properties, chemical resistance, and versatility in various applications. It is widely used in the production of coatings, adhesives, and medical devices due to its durability and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl methacrylate butyl methacrylate methacrylic acid polymer typically involves free-radical polymerization. The monomers, methyl methacrylate, butyl methacrylate, and methacrylic acid, are polymerized in the presence of a free-radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like toluene or ethyl acetate at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this polymer often employs bulk or solution polymerization techniques. In bulk polymerization, the monomers and initiator are mixed and polymerized without any solvent, resulting in a high-purity product. Solution polymerization, on the other hand, involves dissolving the monomers and initiator in a solvent, which helps control the reaction temperature and viscosity .

Chemical Reactions Analysis

Types of Reactions

Methyl methacrylate butyl methacrylate methacrylic acid polymer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl methacrylate butyl methacrylate methacrylic acid polymer has a wide range of scientific research applications:

Mechanism of Action

The polymer exerts its effects through its unique molecular structure, which provides excellent mechanical strength and chemical resistance. The methacrylic acid units in the polymer can form hydrogen bonds with other molecules, enhancing its adhesive properties. The butyl methacrylate units contribute to the flexibility and toughness of the polymer, while the methyl methacrylate units provide rigidity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl methacrylate butyl methacrylate methacrylic acid polymer is unique due to its balanced combination of rigidity, flexibility, and adhesive properties. This makes it suitable for a wide range of applications, from medical devices to industrial coatings .

Properties

CAS No.

113041-34-2

Molecular Formula

C17H28O6

Molecular Weight

328.4 g/mol

IUPAC Name

butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

InChI

InChI=1S/C8H14O2.C5H8O2.C4H6O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3;1-3(2)4(5)6/h2,4-6H2,1,3H3;1H2,2-3H3;1H2,2H3,(H,5,6)

InChI Key

AFWQKFIHPQKBTK-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.CC(=C)C(=O)OC

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.CC(=C)C(=O)OC

Key on ui other cas no.

28262-63-7

Synonyms

Dianal BR-116

Origin of Product

United States

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